1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Description
1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3S2 and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Research has been conducted on the synthesis and characterization of new polyamides and other related compounds, highlighting the importance of structural design in achieving desired properties. For instance, Faghihi and Mozaffari (2008) synthesized a series of novel polyamides containing a pyridyl moiety, which showed high yield and inherent viscosities, indicating their potential for creating materials with specific mechanical and thermal properties Faghihi & Mozaffari, 2008.
Enzyme Inhibitory Activity Some compounds with structures similar to the one have been evaluated for their enzyme inhibitory activity, suggesting potential medicinal applications. For example, compounds synthesized by Stellenboom and Baykan (2019) containing sulfonamide groups were evaluated as inhibitors against human carbonic anhydrase and cholinesterase, showing competitive inhibitory activities Stellenboom & Baykan, 2019.
Antimicrobial and Antiviral Activities Research also extends to the antimicrobial and antiviral activities of compounds bearing similar structures. Nural et al. (2018) investigated the antimicrobial activity of a novel bicyclic compound, showcasing its efficacy against various bacterial and mycobacterial strains Nural et al., 2018.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c18-11-6-8-12(9-7-11)26(23,24)21-10-2-4-14(21)16(22)20-17-19-13-3-1-5-15(13)25-17/h6-9,14H,1-5,10H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRYLYGCFGMCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.